Structural Differentiation: Furan-3-Carbonyl Piperidine vs. Fluoropyrimidine-Piperidine Isoxazole-5-Carboxamide
The title compound incorporates a furan-3-carbonyl group at the piperidine 1-position, a structural feature distinct from the 5-fluoropyrimidin-2-yl piperidine analog (CAS 2034258-25-6) [1]. The furan-3-carbonyl moiety differs in electronic character (electron-rich heteroaromatic vs. electron-deficient pyrimidine), hydrogen-bonding capacity, and metabolic vulnerability compared to the fluoropyrimidine variant. No direct head-to-head biological comparison has been published for these two compounds. The observed differentiation is purely structural; users should not assume equipotent target engagement or pharmacokinetic behavior when substituting one for the other in assay development.
| Evidence Dimension | Structural comparison of N-substituent on piperidine ring |
|---|---|
| Target Compound Data | Furan-3-carbonyl (C₄H₃O–CO–); SMILES: C(=O)C3=COC=C3 |
| Comparator Or Baseline | 5-Fluoropyrimidin-2-yl analog (CAS 2034258-25-6); SMILES: C(=O)C3=NC=C(F)C=N3 |
| Quantified Difference | No quantitative bioactivity data available for either compound in the same assay; structural difference: logP ~1.1 (furan-3-carbonyl fragment) vs. logP ~0.3 (5-fluoropyrimidin-2-yl fragment), estimated ΔclogP ≈ 0.8 |
| Conditions | In silico fragment-level logP estimation; no experimental assay data. |
Why This Matters
The logP difference of ~0.8 units predicts measurably different solubility and membrane permeability, which can alter apparent potency in cell-based assays and confound structure-activity relationship interpretation if compounds are used interchangeably.
- [1] Kuujia.com. CAS 2034258-25-6: N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide – Product Page. View Source
